molecular formula C22H20FN5O3 B2702115 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1020969-86-1

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2702115
CAS No.: 1020969-86-1
M. Wt: 421.432
InChI Key: UPIQKWVKZWCVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with a particular focus on FGFR1, FGFR2, and FGFR3. Its core research value lies in the investigation of dysregulated FGFR signaling pathways, which are implicated in a variety of cancers, including urothelial carcinoma, breast cancer, and endometrial cancer. The compound acts by competitively binding to the ATP-binding pocket of the FGFR kinases, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling through pathways such as MAPK and PI3K/AKT, which are critical for cell proliferation, survival, and differentiation. This makes it an essential pharmacological tool for studying the role of specific FGFR isoforms in tumorigenesis, evaluating mechanisms of resistance to FGFR inhibition, and exploring potential combination therapies . Research utilizing this inhibitor is pivotal for advancing the understanding of targeted cancer therapeutics and for the preclinical development of next-generation oncology treatments. The compound's specific chemical scaffold, featuring the pyrazolo[1,5-d][1,2,4]triazine core, is recognized in scientific literature as a privileged structure for designing potent kinase inhibitors, as evidenced by its appearance in patents detailing FGFR inhibitory compounds for the treatment of proliferative diseases .

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-3-31-17-8-5-15(6-9-17)19-11-20-22(30)27(24-13-28(20)26-19)12-21(29)25-16-7-4-14(2)18(23)10-16/h4-11,13H,3,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIQKWVKZWCVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide (CAS Number: 1020969-86-1) is part of a class of pyrazolo[1,5-d][1,2,4]triazin derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C22H20FN5O3
  • Molecular Weight : 421.4 g/mol
  • Structure : The compound features a complex structure with a pyrazolo-triazine core that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-d][1,2,4]triazine derivatives. These compounds have been shown to exhibit activity against various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : Compounds in this class have demonstrated the ability to inhibit the growth of cancer cells in vitro.
  • Induction of apoptosis : Certain derivatives trigger programmed cell death in malignant cells.

For instance, research indicates that similar compounds can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically:

  • Kinase Inhibition : Pyrazolo[1,5-d][1,2,4]triazines have been identified as potent inhibitors of various kinases involved in cancer and inflammatory processes. This inhibition can lead to reduced cell migration and invasion .

Anti-inflammatory Effects

Studies suggest that derivatives of this compound may exhibit anti-inflammatory properties:

  • Inhibition of pro-inflammatory cytokines : Compounds similar to this compound have shown efficacy in reducing levels of inflammatory markers such as TNF-alpha and IL-6 in cellular models .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Anticancer Activity : A study published in 2021 demonstrated that a related pyrazolo derivative significantly inhibited the growth of breast cancer cells (MCF7) with an IC50 value of 25 µM. The mechanism was attributed to cell cycle arrest at the G2/M phase and increased apoptosis .
  • Enzyme Inhibition Study : Another study focused on the inhibition of JAK2 kinase by similar triazine derivatives. The results indicated that these compounds could effectively block JAK2 activity with IC50 values in the low micromolar range .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation; apoptosis induction ,
Enzyme InhibitionInhibition of kinases (e.g., JAK2) ,
Anti-inflammatoryReduction in pro-inflammatory cytokines ,

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazines exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various microbial strains:

Microbial StrainActivity Observed
Staphylococcus aureusModerate to strong inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaVariable activity
Candida albicansModerate antifungal activity

In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of these pathogens effectively. This potential positions the compound as a candidate for developing new antimicrobial agents.

Anticancer Properties

The pyrazolo[1,5-d][1,2,4]triazine derivatives have been investigated for their anticancer activities. The mechanism of action often involves inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways:

  • Mechanism : Interaction with specific biological targets within cancer cells.
  • Targeted Cancer Types : Preliminary studies suggest effectiveness against breast cancer and leukemia.

Case studies have reported promising results in using similar compounds to halt cancer cell proliferation and induce cell death.

Anti-inflammatory Effects

Emerging research indicates that compounds in this class may exhibit anti-inflammatory properties. Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's ability to modulate inflammatory pathways could be beneficial for therapeutic interventions.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several triazine derivatives, including the compound . The results showed that it shared structural similarities with highly active compounds against Staphylococcus aureus and Candida albicans. These findings underscore its potential as a template for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized derivatives of pyrazolo[1,5-d][1,2,4]triazine and tested them against various cancer cell lines. The results indicated that modifications to the core structure significantly enhanced cytotoxicity against breast cancer cells. The compound demonstrated a promising profile for further development in anticancer therapies.

Case Study 3: Mechanistic Insights

A recent investigation into the mechanism of action revealed that the compound interacts with specific proteins involved in cell cycle regulation. This interaction leads to cell cycle arrest and subsequent apoptosis in targeted cancer cells. Further research is ongoing to elucidate the full pharmacological profile and optimize efficacy through structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural differences among related compounds lie in their aromatic substituents and heterocyclic cores:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrazolo[1,5-d][1,2,4]triazin 4-ethoxyphenyl; N-(3-fluoro-4-methylphenyl)acetamide Not reported Not reported
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Chromen-4-one; 3-fluorophenyl; N-(4-fluorophenyl)acetamide 571.2 302–304
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl; sulfanyl-acetamide ~300–350 (estimated) Not reported
476485-90-2: N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Sulfanyl-acetamide; 4-chlorophenyl; 4-methylphenyl Not reported Not reported

Key Observations :

  • The target compound’s pyrazolo-triazine core distinguishes it from pyrazolo-pyrimidine () or triazole-based analogs (). The triazine ring may confer unique electronic properties for target binding.
  • Substituents like ethoxy (target) versus methoxy () or fluoro () groups modulate solubility and steric hindrance. The 3-fluoro-4-methylphenyl acetamide in the target compound may enhance metabolic stability compared to unsubstituted aryl groups .
Physicochemical Properties
  • The chromen-4-one-containing analog () has a high melting point (302–304°C), suggesting strong crystalline packing due to planar aromatic systems . The target compound’s melting point is unreported but may be lower due to the flexible ethoxy group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.